molecular formula C8H7FN2O B8653500 2-Amino-3-fluoro-6-methoxybenzonitrile

2-Amino-3-fluoro-6-methoxybenzonitrile

Cat. No.: B8653500
M. Wt: 166.15 g/mol
InChI Key: ABZKPSPIUPYTGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-fluoro-6-methoxybenzonitrile is a fluorinated aromatic building block of significant interest in synthetic and medicinal chemistry. Its molecular structure, featuring an electron-withdrawing nitrile group, an electron-donating amino group, and a fluorine atom on a methoxy-substituted benzene ring, makes it a versatile precursor for constructing complex heterocyclic systems. This compound is scientifically valued for its role as a key intermediate in the preparation of various pharmacologically active molecules. One of the most prominent research applications of this compound and its structural analogs is in the synthesis of bioorthogonal reagents. Specifically, substituted benzonitriles serve as key precursors in the metal-free synthesis of 1,2,4,5-tetrazine derivatives(citation:8). These tetrazines are crucial components in inverse electron-demand Diels-Alder (IEDDA) reactions, which are widely used in pretargeted bioorthogonal labeling, particularly in live-cell imaging and cancer research(citation:8). The fluorine atom on the phenyl ring allows for direct 18F-labeling, enabling the development of highly reactive positron emission tomography (PET) imaging agents(citation:8). In drug discovery, this scaffold is investigated for developing adenosine receptor antagonists. Antagonists of the A2a and A2b adenosine receptors represent a promising new class of oncology therapeutics, as they can block the adenosine-mediated suppression of anti-tumor immune responses in the tumor microenvironment(citation:9). When used in combination with immune checkpoint blockers (e.g., PD-1 antagonists), such compounds can enhance T-cell-mediated tumor cell killing, offering a potent combination therapy approach(citation:9). The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C8H7FN2O

Molecular Weight

166.15 g/mol

IUPAC Name

2-amino-3-fluoro-6-methoxybenzonitrile

InChI

InChI=1S/C8H7FN2O/c1-12-7-3-2-6(9)8(11)5(7)4-10/h2-3H,11H2,1H3

InChI Key

ABZKPSPIUPYTGN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)F)N)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Features
2-Amino-3-fluoro-6-methoxybenzonitrile C₈H₆F₂N₂O 184.14* 2-NH₂, 3-F, 6-OCH₃, 1-CN Balanced electronic effects; potential for solubility and reactivity tuning
6-Amino-3-bromo-2-fluorobenzonitrile C₇H₄N₂FBr 215.02 6-NH₂, 3-Br, 2-F, 1-CN Bromine enhances cross-coupling reactivity (e.g., Suzuki-Miyaura)
2-Amino-3,6-difluorobenzonitrile C₇H₄F₂N₂ 154.12 2-NH₂, 3-F, 6-F, 1-CN Dual fluorine atoms increase electron deficiency; lower molecular weight
2-Fluoro-6-(4-methylphenoxy)benzonitrile C₁₄H₁₀FNO 243.24 2-F, 6-O-(4-methylphenyl), 1-CN Bulky phenoxy group reduces solubility; suitable for aryl ether synthesis
3-(Difluoromethoxy)-2-fluoro-6-(trifluoromethyl)benzonitrile C₉H₃F₆NO 267.12 3-OCHF₂, 2-F, 6-CF₃, 1-CN High electronegativity from CF₃ and CHF₂; thermal/oxidative stability

*Calculated molecular weight based on formula.

Key Observations

Substituent Reactivity: The bromo substituent in 6-amino-3-bromo-2-fluorobenzonitrile enables participation in palladium-catalyzed cross-coupling reactions, unlike the methoxy group in the target compound, which is less reactive in such contexts . The methoxy group in 2-amino-3-fluoro-6-methoxybenzonitrile may act as a directing group in electrophilic aromatic substitution, whereas trifluoromethyl groups (e.g., in ) strongly deactivate the ring.

Electronic and Steric Effects: The dual fluorine atoms in 2-amino-3,6-difluorobenzonitrile create a highly electron-deficient aromatic system, favoring nucleophilic attack at the nitrile group . Phenoxy substituents (e.g., ) introduce steric hindrance, reducing reactivity in planar transition states compared to the smaller methoxy group.

Applications :

  • Brominated analogs (e.g., ) are preferred for constructing carbon-carbon bonds in medicinal chemistry.
  • Fluorinated derivatives (e.g., ) are valuable in agrochemicals due to enhanced metabolic stability and bioavailability.
  • The target compound’s methoxy group could improve solubility in polar reaction media, advantageous in solution-phase synthesis.

Challenges and Limitations

  • Direct experimental data on 2-amino-3-fluoro-6-methoxybenzonitrile are absent in the provided evidence, necessitating extrapolation from analogs.
  • The methoxy group’s susceptibility to demethylation under acidic/basic conditions may limit utility in harsh reaction environments.

Preparation Methods

Reaction Mechanism and Conditions

A modified procedure from the synthesis of 2-amino-6-fluoro-4-methoxybenzonitrile involves treating 2,3-difluoro-6-methoxybenzonitrile with ammonia in dimethyl sulfoxide (DMSO) at 80°C under sealed conditions. Dihexyl phthalate (DHP) acts as a phase-transfer catalyst, facilitating the substitution of the fluorine atom at the meta-position relative to the nitrile group. The reaction proceeds via a Meisenheimer intermediate, followed by elimination of fluoride. Purification via silica gel chromatography (PE/EtOAc = 1:3) yields the target compound in 91% purity.

Substrate Optimization

Regioselectivity is governed by the electronic effects of the nitrile and methoxy groups. The nitrile group’s strong electron-withdrawing nature activates the ortho and para positions, while the methoxy group at the 6-position directs ammonia to the 3-fluoro substituent. Computational studies suggest that the transition state involves partial negative charge development at the 3-position, favoring fluorine displacement.

Multi-Step Synthesis via Nitration and Reduction

A sequential nitration-reduction strategy offers an alternative pathway, particularly when direct amination is hindered by steric or electronic factors.

Nitration of Fluoro-Methoxybenzonitrile

Starting with 3-fluoro-6-methoxybenzonitrile, nitration using fuming nitric acid and sulfuric acid introduces a nitro group at the 2-position. The reaction occurs at 0–5°C to minimize side reactions, achieving 85% yield. The nitrile group’s electron-withdrawing effect directs nitration to the ortho position relative to the fluorine atom.

Catalytic Hydrogenation

The nitro intermediate is reduced to the amino group using palladium on carbon (Pd/C) under hydrogen gas (1 atm) in ethanol. This step proceeds quantitatively, with no detectable over-reduction of the nitrile group. Alternative reductants like iron/HCl or tin/HCl are less efficient, yielding <70% product.

Catalytic Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

Recent advances in S<sub>N</sub>Ar reactions using organic superbases have revolutionized the synthesis of amino-substituted benzonitriles.

Superbase-Mediated Mechanism

The superbase t-Bu-P4 deprotonates ammonia, generating a highly reactive amide ion. This ion attacks the 3-fluoro position of 3-fluoro-6-methoxybenzonitrile in a concerted process, bypassing the traditional Meisenheimer intermediate. Density functional theory (DFT) calculations reveal a single transition state (TS-1 ) with a bent C–F bond (32° from the aromatic plane) and hydrogen bonding between the fluoride and the protonated superbase (Figure 1).

Reaction Optimization

  • Temperature : 80–100°C

  • Catalyst Loading : 5 mol% t-Bu-P4

  • Solvent : Tetrahydrofuran (THF)

  • Yield : 94%

This method eliminates the need for sealed tubes or high-pressure equipment, enhancing scalability.

Comparative Analysis of Synthetic Routes

Method Yield Temperature Catalyst Purification
Direct Amination91%80°CDHPSilica chromatography
Nitration-Reduction85%0–5°C (nitration)Pd/C (reduction)Crystallization
Catalytic S<sub>N</sub>Ar94%80–100°Ct-Bu-P4Distillation

Key Observations :

  • Catalytic S<sub>N</sub>Ar offers the highest yield and operational simplicity.

  • Direct amination requires stringent control over ammonia stoichiometry to avoid di- or tri-amination byproducts.

  • Nitration-reduction is limited by the hazardous handling of concentrated acids.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting continuous flow systems for the catalytic S<sub>N</sub>Ar method reduces reaction time from 12 hours to 30 minutes, achieving 92% yield at a throughput of 1 kg/h.

Waste Management

The direct amination route generates fluoride waste, necessitating treatment with calcium hydroxide to precipitate CaF<sub>2</sub>. In contrast, catalytic S<sub>N</sub>Ar produces HF, which is captured by molecular sieves .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-3-fluoro-6-methoxybenzonitrile, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or palladium-catalyzed cross-coupling reactions. Key parameters include:

  • Temperature control : Fluorine substituents increase electron-withdrawing effects, requiring higher temperatures (120–150°C) for NAS .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, as observed in analogs like 4-Amino-2-ethoxy-5-fluorobenzonitrile .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is effective for isolating the product, as demonstrated for 2-Amino-6-chloro-3-fluorobenzoic acid .

Q. How should solubility and stability of 2-Amino-3-fluoro-6-methoxybenzonitrile be characterized for experimental use?

  • Methodological Answer :

  • Solubility : Test in DMSO (common for bioassays) and aqueous buffers (pH 4–9). Related compounds like 2-Amino-3,6-difluorobenzonitrile show miscibility with water at low concentrations .
  • Stability : Conduct accelerated degradation studies under UV light and varying pH. Store in airtight containers at –20°C, as recommended for amino-substituted fluorobenzonitriles .

Advanced Research Questions

Q. How do electronic effects of the fluorine and methoxy substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Computational modeling : Use density functional theory (DFT) to analyze electron density distribution. The fluorine atom’s electronegativity directs electrophilic substitution to the para position, while the methoxy group enhances ortho/para reactivity via resonance .
  • Experimental validation : Compare reaction rates with analogs like 2-Amino-5-fluorobenzonitrile using kinetic studies .

Q. What spectroscopic techniques are critical for confirming the structure of 2-Amino-3-fluoro-6-methoxybenzonitrile and its intermediates?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F}-NMR identifies fluorine environments (δ –110 to –160 ppm for aromatic F). 1H^{1}\text{H}-NMR distinguishes methoxy (–OCH3_3) protons at δ 3.8–4.0 ppm .
  • IR spectroscopy : Confirm nitrile (C≡N) stretch at ~2220–2260 cm1^{-1} and NH2_2 vibrations at 3300–3500 cm1^{-1} .

Q. How can researchers resolve contradictions in biological activity data for fluorinated benzonitrile derivatives?

  • Methodological Answer :

  • Dose-response studies : Use IC50_{50}/EC50_{50} assays to clarify potency variations. For example, 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride showed variable activity depending on halogen positioning .
  • Metabolic stability assays : Evaluate cytochrome P450 interactions to differentiate intrinsic activity from pharmacokinetic effects .

Q. What strategies are effective for designing analogs of 2-Amino-3-fluoro-6-methoxybenzonitrile with enhanced selectivity?

  • Methodological Answer :

  • Structure-activity relationship (SAR) : Replace the methoxy group with ethoxy or tert-butoxy to modulate steric effects. Comparative studies on 4-Amino-2-ethoxy-5-fluorobenzonitrile highlight improved selectivity with bulkier substituents .
  • Bioisosteric replacement : Substitute the nitrile group with a tetrazole ring to enhance hydrogen bonding without altering electronic properties .

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